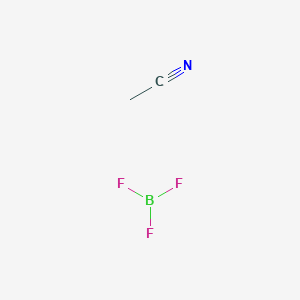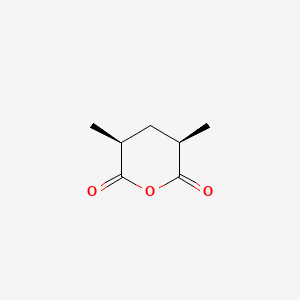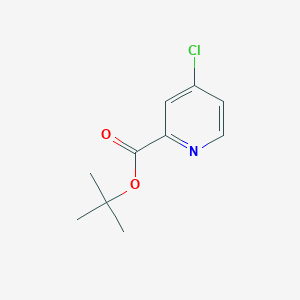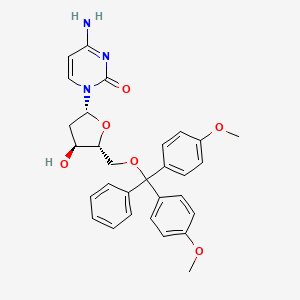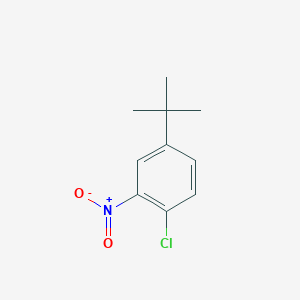
4-tert-Butyl-1-chloro-2-nitrobenzene
Overview
Description
4-tert-Butyl-1-chloro-2-nitrobenzene is an organic compound with the molecular formula C10H12ClNO2 It is a derivative of benzene, where the hydrogen atoms are substituted with a tert-butyl group, a chlorine atom, and a nitro group
Mechanism of Action
Target of Action
It’s known that nitrobenzene compounds often interact with various enzymes and proteins within the body, altering their function .
Mode of Action
The mode of action of 4-tert-Butyl-1-chloro-2-nitrobenzene involves several chemical reactions. One of the key reactions is the nucleophilic substitution at the benzylic position . This reaction can occur via an SN1 or SN2 pathway, depending on the nature of the benzylic halide . The compound can also undergo electrophilic aromatic substitution .
Biochemical Pathways
Nitrobenzene compounds are known to participate in various biochemical reactions, including oxidative nucleophilic aromatic substitution .
Pharmacokinetics
Nitrobenzene compounds are generally absorbed through the skin and respiratory tract, distributed throughout the body, metabolized primarily in the liver, and excreted via urine .
Result of Action
Nitrobenzene compounds can cause a variety of effects, including oxidative stress, dna damage, and enzyme inhibition .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound is a combustible substance and should be kept away from heat sources . It’s also a potential allergen and can cause allergic reactions . Proper storage and handling are necessary to prevent environmental contamination .
Preparation Methods
The synthesis of 4-tert-Butyl-1-chloro-2-nitrobenzene typically involves nitration and chlorination reactions. One common method involves the nitration of 4-tert-butylchlorobenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound . Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
4-tert-Butyl-1-chloro-2-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions such as nitration, sulfonation, and halogenation.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding phenols.
Scientific Research Applications
4-tert-Butyl-1-chloro-2-nitrobenzene has several applications in scientific research:
Comparison with Similar Compounds
4-tert-Butyl-1-chloro-2-nitrobenzene can be compared with other disubstituted benzenes, such as:
4-tert-Butyl-1-chloro-2-methylbenzene: Similar in structure but with a methyl group instead of a nitro group, affecting its reactivity and applications.
4-tert-Butyl-1-chloro-2-aminobenzene: The amino group makes it more reactive towards electrophiles and nucleophiles.
4-tert-Butyl-1-chloro-2-hydroxybenzene: The hydroxyl group increases its solubility in water and reactivity in substitution reactions.
Properties
IUPAC Name |
4-tert-butyl-1-chloro-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-10(2,3)7-4-5-8(11)9(6-7)12(13)14/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZGOTUKAZSIIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20474825 | |
| Record name | 4-tert-Butyl-1-chloro-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20474825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58574-05-3 | |
| Record name | 4-tert-Butyl-1-chloro-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20474825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-CHLORO-2-NITRO-4-tert-BUTYL-BENZENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the optimal conditions for the hydrodechlorination of 4-tert-butyl-1-chloro-2-nitrobenzene to 3-tert-butylaniline using Raney nickel as a catalyst?
A1: The research paper [] identifies the following conditions as optimal for achieving the highest efficiency in the hydrodechlorination of this compound to 3-tert-butylaniline using Raney nickel:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


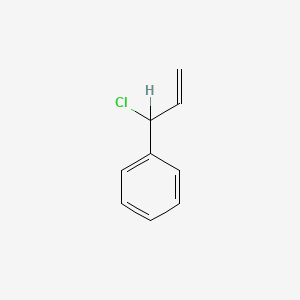
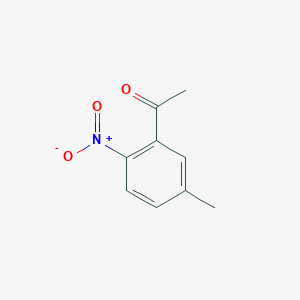
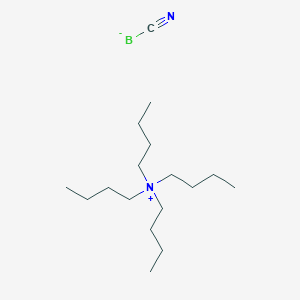
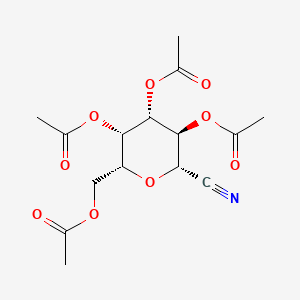

![Ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate](/img/structure/B1354352.png)
